molecular formula C16H10N2O2 B11853273 3-(Benzo[d]oxazol-2-yl)quinolin-7-ol CAS No. 64887-43-0

3-(Benzo[d]oxazol-2-yl)quinolin-7-ol

Cat. No.: B11853273
CAS No.: 64887-43-0
M. Wt: 262.26 g/mol
InChI Key: NWFWYVRWCJSDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]oxazol-2-yl)quinolin-7-ol is a heterocyclic compound that features both benzoxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]oxazol-2-yl)quinolin-7-ol typically involves the formation of the benzoxazole ring followed by the construction of the quinoline moiety. One common method involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]oxazol-2-yl)quinolin-7-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

3-(Benzo[d]oxazol-2-yl)quinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]oxazol-2-yl)quinolin-7-ol varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)quinoline
  • 4-(Benzo[d]oxazol-2-yl)quinoline
  • 6-(Benzo[d]oxazol-2-yl)quinoline

Uniqueness

3-(Benzo[d]oxazol-2-yl)quinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoxazole and quinoline rings makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

64887-43-0

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)quinolin-7-ol

InChI

InChI=1S/C16H10N2O2/c19-12-6-5-10-7-11(9-17-14(10)8-12)16-18-13-3-1-2-4-15(13)20-16/h1-9,19H

InChI Key

NWFWYVRWCJSDIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C=C(C=CC4=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.